An In-depth Technical Guide to 3-Methoxy-4-(2-phenylethoxy)benzaldehyde (CAS: 149428-74-0)
An In-depth Technical Guide to 3-Methoxy-4-(2-phenylethoxy)benzaldehyde (CAS: 149428-74-0)
Foreword: Navigating the Chemical Landscape
In the vast repository of chemical intermediates, specific molecules can be both intriguing and sparsely documented. 3-Methoxy-4-(2-phenylethoxy)benzaldehyde, identified by its CAS number 149428-74-0, is one such compound. While commercially available, it exists in a space with limited dedicated peer-reviewed literature, making a comprehensive understanding challenging yet crucial for researchers aiming to unlock its potential. This guide is structured to provide a deep, practical, and scientifically-grounded overview of this molecule. It moves beyond a simple data sheet to explain the why behind its properties and potential uses, empowering researchers in their experimental design and application.
A critical point of clarification is the distinction from a similarly named compound, 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde. The presence of the "oxo" group signifies a ketone functionality, fundamentally altering the molecule's structure, reactivity, and biological profile[1]. This guide will focus exclusively on the non-oxo variant, CAS 149428-74-0.
Core Molecular Identity and Physicochemical Properties
3-Methoxy-4-(2-phenylethoxy)benzaldehyde is a polysubstituted aromatic aldehyde. Its structure is built upon a vanillin core, where the phenolic hydroxyl group has been etherified with a 2-phenylethyl moiety. This combination of an aldehyde, a methoxy group, and a phenylethoxy ether linkage on a central benzene ring imparts a unique set of chemical characteristics.
Caption: Molecular Structure of 3-Methoxy-4-(2-phenylethoxy)benzaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 149428-74-0 | [2] |
| Molecular Formula | C₁₆H₁₆O₃ | [2] |
| Molecular Weight | 256.30 g/mol | [2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Insoluble in water. | Inferred from structure |
| Hazard Statement | Irritant |[2] |
Synthesis and Mechanism: The Williamson Ether Approach
The most logical and established method for synthesizing this molecule is the Williamson ether synthesis.[3][4][5][6] This venerable SN2 reaction is ideal for forming the ether linkage between the vanillin precursor and the phenylethyl side chain.
The causality for this choice is clear: the phenolic proton of vanillin (4-hydroxy-3-methoxybenzaldehyde) is acidic and can be readily deprotonated by a suitable base to form a potent phenoxide nucleophile. This nucleophile then attacks an electrophilic carbon provided by a 2-phenylethyl halide (e.g., 2-phenylethyl bromide), displacing the halide leaving group.[3][5]
Caption: Workflow for the Williamson Ether Synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process controls, ensuring reaction completion and product purity.
-
Reagent Preparation & Inert Atmosphere:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add vanillin (1.0 eq).
-
Dissolve the vanillin in anhydrous N,N-dimethylformamide (DMF) or acetonitrile. The use of an anhydrous polar aprotic solvent is critical as it effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the SN2 reaction.[6]
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃) for a potentially faster reaction. The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions.
-
-
Nucleophilic Substitution Reaction:
-
To the stirring suspension, add 2-phenylethyl bromide (1.1 eq) dropwise at room temperature. An excess of the alkylating agent ensures the complete consumption of the more valuable vanillin starting material.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. The elevated temperature provides the necessary activation energy for the substitution.
-
-
In-Process Control (TLC Monitoring):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).
-
Spot the starting vanillin, the reaction mixture, and a co-spot. The reaction is complete upon the disappearance of the vanillin spot (which is more polar and will have a lower Rf value) and the appearance of a new, less polar product spot.[7]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This quenches the reaction and precipitates the organic product.
-
Extract the aqueous mixture three times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% sodium hydroxide solution (to remove any unreacted vanillin), water, and finally brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield 3-Methoxy-4-(2-phenylethoxy)benzaldehyde as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
-
Chemical Reactivity and Synthetic Potential
The molecule's reactivity is dominated by its aldehyde functional group, which is a versatile handle for a wide range of chemical transformations.[8]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanide) to form secondary alcohols.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to substituted amines, a common transformation in medicinal chemistry.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon-carbon bond formation.
-
Condensation Reactions: As an aromatic aldehyde, it can participate in aldol and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds, which are precursors to chalcones and other bioactive scaffolds.[1]
The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI). The two aromatic rings can undergo electrophilic aromatic substitution, with the substitution pattern directed by the existing activating groups (methoxy and ether).
Analytical Characterization Profile
A robust analytical workflow is essential for confirming the identity and purity of the synthesized compound.
Table 2: Expected Analytical Signatures
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | - Aldehyde proton (CHO) singlet ~9.8 ppm. - Aromatic protons on the vanillin core (~6.9-7.4 ppm). - Aromatic protons on the phenylethyl group (~7.2-7.3 ppm). - Methoxy (-OCH₃) singlet ~3.9 ppm. - Two methylene triplets (-OCH₂CH₂Ph) ~4.2 ppm and ~3.1 ppm. | The chemical shifts are characteristic of the specific electronic environments of the protons. The aldehyde proton is highly deshielded. The methylene groups will appear as triplets due to coupling with each other.[9][10][11] |
| ¹³C NMR | - Aldehyde carbonyl carbon ~191 ppm. - Aromatic carbons ~110-160 ppm. - Methoxy carbon ~56 ppm. - Methylene carbons (-OCH₂CH₂Ph) ~70 ppm and ~36 ppm. | The carbonyl carbon has a highly characteristic downfield shift. The number of distinct aromatic signals will confirm the substitution pattern.[12][13] |
| FTIR | - Strong C=O stretch (aldehyde) ~1705-1685 cm⁻¹. - C-H stretch (aldehyde) two weak bands ~2850 and ~2750 cm⁻¹. - Asymmetric C-O-C stretch (aryl ether) ~1250 cm⁻¹. - Aromatic C=C stretches ~1600-1450 cm⁻¹. | Conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde. The two C-H aldehyde stretches are highly diagnostic. The aryl ether C-O stretch is also a key feature.[14][15][16][17][18] |
| GC-MS | - A molecular ion peak (M⁺) at m/z = 256. - Characteristic fragmentation patterns, likely involving cleavage at the benzylic position (m/z 91, tropylium ion) and cleavage of the ether linkage. | Mass spectrometry confirms the molecular weight. Fragmentation analysis provides structural confirmation. Derivatization may be needed for robust analysis.[19][20][21][22] |
Applications in Research and Drug Development
While specific applications for 3-Methoxy-4-(2-phenylethoxy)benzaldehyde are not extensively reported, its structural motifs are prevalent in medicinal chemistry and materials science.[23][24] Its utility can be inferred as a key intermediate.
-
Scaffold for Bioactive Molecules: Benzaldehyde derivatives are fundamental building blocks for a wide range of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[23][25][26] The phenylethoxy group can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets in biological targets.
-
Precursor for Heterocyclic Synthesis: The aldehyde functionality is a key starting point for constructing various heterocyclic rings (e.g., pyrimidines, imidazoles, oxazoles) that form the core of many drugs.
-
Intermediate for Agrochemicals: Phenoxy benzaldehyde structures are used as intermediates in the synthesis of pyrethroid pesticides.[24][27]
Safety, Handling, and Disposal
As an aromatic aldehyde, this compound should be handled with appropriate care, assuming it is an irritant and potentially harmful.[2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or butyl rubber gloves. Latex is not recommended for protection against aldehyde solutions.[28]
-
Eye Protection: Use splash-proof safety goggles or a full-face shield.[28][29]
-
Lab Coat: A standard lab coat is required. For splash risks, a chemically resistant apron should be used.[29]
-
-
Handling:
-
Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[29][30]
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water for at least 15 minutes.[28]
-
Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge.[30][31][32]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[32]
-
-
Disposal:
Conclusion
3-Methoxy-4-(2-phenylethoxy)benzaldehyde (CAS 149428-74-0) represents a valuable, albeit under-documented, chemical intermediate. Its structure, combining the reactive aldehyde of a vanillin core with a lipophilic phenylethoxy group, makes it a promising precursor for complex molecular synthesis. By leveraging established synthetic methodologies like the Williamson ether synthesis and understanding its reactivity through the lens of its functional groups, researchers can effectively incorporate this molecule into their discovery workflows. Adherence to rigorous analytical characterization and strict safety protocols is paramount to ensuring reliable and safe scientific advancement.
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